molecular formula C5H10Br2ClO2P B14650378 3-Bromo-2,2-dimethylpropyl bromochlorophosphate CAS No. 52463-50-0

3-Bromo-2,2-dimethylpropyl bromochlorophosphate

Cat. No.: B14650378
CAS No.: 52463-50-0
M. Wt: 328.36 g/mol
InChI Key: WAXPIYHHPONHIN-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethylpropyl bromochlorophosphate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-dimethylpropyl bromochlorophosphate typically involves the reaction of 3-bromo-2,2-dimethylpropanol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromo-2,2-dimethylpropanol+Phosphorus oxychloride3-Bromo-2,2-dimethylpropyl bromochlorophosphate\text{3-Bromo-2,2-dimethylpropanol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} 3-Bromo-2,2-dimethylpropanol+Phosphorus oxychloride→3-Bromo-2,2-dimethylpropyl bromochlorophosphate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-dimethylpropyl bromochlorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding alcohols and phosphates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted phosphates and bromides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

    Hydrolysis: Products include alcohols and phosphates.

Scientific Research Applications

3-Bromo-2,2-dimethylpropyl bromochlorophosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethylpropyl bromochlorophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,2-dimethylpropionic acid
  • 3-Bromo-2,2-dimethyl-1-propanol
  • Tris(3-bromo-2,2-bis(bromomethyl)propyl) phosphate

Uniqueness

3-Bromo-2,2-dimethylpropyl bromochlorophosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

52463-50-0

Molecular Formula

C5H10Br2ClO2P

Molecular Weight

328.36 g/mol

IUPAC Name

1-bromo-3-[bromo(chloro)phosphoryl]oxy-2,2-dimethylpropane

InChI

InChI=1S/C5H10Br2ClO2P/c1-5(2,3-6)4-10-11(7,8)9/h3-4H2,1-2H3

InChI Key

WAXPIYHHPONHIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COP(=O)(Cl)Br)CBr

Origin of Product

United States

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